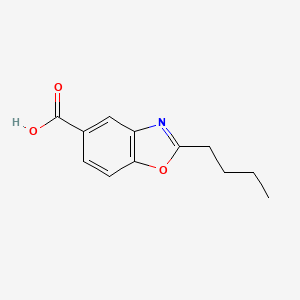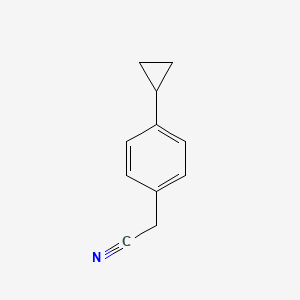
(4-Cyclopropylphenyl)acetonitrile
Vue d'ensemble
Description
(4-Cyclopropylphenyl)acetonitrile is a chemical compound with the molecular formula C11H11N . It is known for its applications in various scientific experiments.
Synthesis Analysis
Acetonitrile, the base molecule for (4-Cyclopropylphenyl)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis
The molecular structure of (4-Cyclopropylphenyl)acetonitrile consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 157.21 g/mol .Chemical Reactions Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Applications De Recherche Scientifique
Organic Synthesis
Acetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Building Block in Organic Synthesis
The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
Electrochemical Conversions
Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Solvent in Organic Reactions
Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .
Colloidal Behavior Study
Acetonitrile has been used in the study of the colloidal behavior of conventional cationic surfactants .
Fluorescence and FTIR Study
Acetonitrile has been used in fluorescence and FTIR studies to ascertain the strength of intermolecular interactions such as hydrogen bonding, ion–ion pair interactions, and induced dipole interactions between the surfactants and acetonitrile .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-cyclopropylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-7-9-1-3-10(4-2-9)11-5-6-11/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSNZXMTSMNXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylphenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)

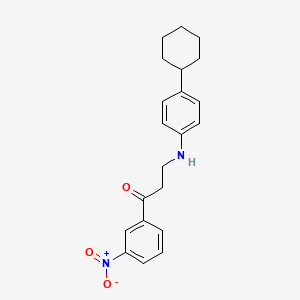
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
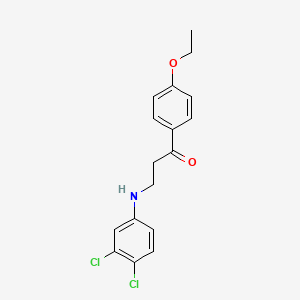
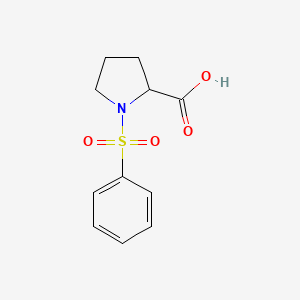

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
![(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid](/img/structure/B3038672.png)
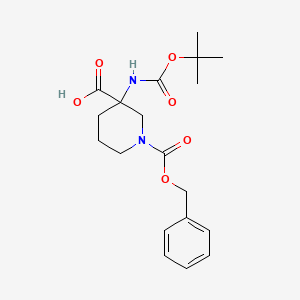
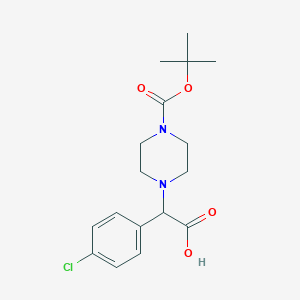
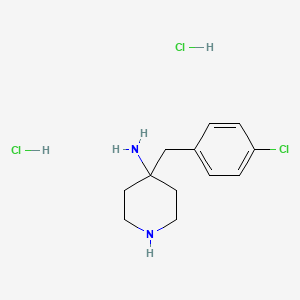
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)
